1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one
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Overview
Description
1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one is a chemical compound with a complex structure that includes a piperidine ring, a hydroxyphenyl group, and a propanone moiety
Preparation Methods
The synthesis of 1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one typically involves multiple steps, including the formation of the piperidine ring and the attachment of the hydroxyphenyl and propanone groups. One common synthetic route involves the reaction of 3-hydroxybenzaldehyde with a piperidine derivative under specific conditions to form the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can influence the compound’s binding affinity and selectivity. Overall, the compound’s effects are mediated through its interactions with various biological molecules.
Comparison with Similar Compounds
1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)propan-1-one: A simpler compound with similar functional groups but lacking the piperidine ring.
1-(3-Hydroxyphenyl)propan-1-one: Another related compound with a different position of the hydroxy group.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications.
Properties
CAS No. |
55078-67-6 |
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Molecular Formula |
C19H29NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-[4-(3-hydroxyphenyl)-1-pentylpiperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C19H29NO2/c1-3-5-6-12-20-13-10-19(11-14-20,18(22)4-2)16-8-7-9-17(21)15-16/h7-9,15,21H,3-6,10-14H2,1-2H3 |
InChI Key |
KTZOMBSUXDKHFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)CC |
Origin of Product |
United States |
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